6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
Description
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URINLJMMDZLYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348964 | |
| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10136-64-8 | |
| Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis via Indole-Thiadiazole Hybridization
The foundational approach involves constructing the imidazo[2,1-b] thiadiazole scaffold through sequential functionalization of indole precursors. As detailed in , the synthesis begins with 1H-indole-3-carbonitrile (5a,b) , prepared by treating indoles with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0°C (98% yield). Methylation using dimethyl carbonate and K₂CO₃ in DMF at 130°C yields 1-methylindole-3-carbonitriles (6a,b) . Subsequent reaction with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours produces 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines (7a–d) . Finally, refluxing with α-bromoacetyl derivatives in ethanol generates the target imidazo[2,1-b][1, thiadiazoles .
Key Data:
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Intermediate 7a–d yields: 98% (TFA-mediated cyclization).
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Final step solvent: Anhydrous ethanol.
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Characterization: ¹H/¹³C NMR, IR, and HRMS confirmed regioselective formation.
Cyclization with Phenacyl Bromides
A classical method involves cyclizing 2-amino-5-aralkyl-1,3,4-thiadiazoles with phenacyl bromides. As reported in , refluxing equimolar amounts of 2-amino-5-(4-methylbenzyl)-1,3,4-thiadiazole and phenacyl bromide in ethanol for 10–12 hours yields 2,6-disubstituted imidazo[2,1-b] thiadiazoles. For the 6-phenyl variant, substituting phenacyl bromide with 4-bromophenacyl bromide directs phenyl incorporation at the 6-position .
Optimization Notes:
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Reaction time: 10–12 hours (traditional heating).
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Yield range: 45–52% for phenyl-substituted derivatives.
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Purification: Recrystallization from ethanol or column chromatography (ethyl acetate/hexane).
Microwave-Assisted Groebke–Blackburn–Bienaymé Reaction
The Royal Society of Chemistry protocol demonstrates a one-pot, microwave-accelerated synthesis. Combining 5-aryl-1,3,4-thiadiazol-2-amine (1a) , aromatic aldehydes (e.g., benzaldehyde), and tert-butyl isocyanide under microwave irradiation (120°C, 5 minutes) produces 6-phenylimidazo[2,1-b][1, thiadiazol-2-amine derivatives. This method eliminates multi-step isolation, achieving 91% yield for compound 4k .
Advantages:
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Reaction time: 5 minutes (vs. hours in conventional methods).
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Solvent: Acetonitrile or ethanol.
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Scalability: Demonstrated for 16 derivatives with consistent yields (85–91%).
Patent-Based 6-Aryl Substitution Strategy
WO2010112874A1 discloses a method for 6-aryl imidazo[2,1-b][1, thiadiazoles using α-bromoacetyl derivatives bearing meta- or para-substituted aryl groups. Reacting 5-(3-pyridyl)-1,3,4-thiadiazol-2-amine with α-bromo-4-phenylacetophenone in DMF at 80°C installs the 6-phenyl group. The 2-amine functionality is preserved via protective group strategies, such as tert-butoxycarbonyl (Boc) .
Critical Parameters:
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Temperature: 70–80°C.
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Substituent orientation: Meta/para positions on aryl groups enhance stability.
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Yield: ~75% (Boc-deprotection required).
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Purification | Key Advantage |
|---|---|---|---|---|
| Multi-step indole route | 60–70% | 15–20 hours | Column chromatography | High regioselectivity |
| Phenacyl bromide | 45–52% | 10–12 hours | Recrystallization | Simplicity |
| Microwave-assisted | 85–91% | 5 minutes | Minimal | Rapid, high-throughput |
| Patent-based substitution | 70–75% | 6–8 hours | Deprotection required | Tunable aryl groups |
The microwave-assisted method outperforms others in efficiency, while the multi-step indole route offers superior control over substitution patterns.
Structural Characterization and Validation
All methodologies validated structures using:
Chemical Reactions Analysis
Microwave-Assisted Three-Component Coupling
A Groebke–Blackburn–Bienaymé reaction enables rapid functionalization :
| Component | Role | Example Reagents |
|---|---|---|
| Aldehyde | Electrophilic partner | Benzaldehyde, 4-nitrobenzaldehyde |
| Isocyanide | Cycloaddition partner | tert-butyl isocyanide |
| Catalyst | None required | Microwave irradiation |
Optimized Conditions :
Mechanistic pathway :
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Imine formation between amine and aldehyde
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[4+1] cycloaddition with isocyanide
Acylation at the 2-Amino Position
Controlled N-acylation produces amide derivatives with retained ring aromaticity :
Procedure :
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Reagents : Acetic anhydride or acid chlorides
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Base : Pyridine or NaHCO₃
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Product Example : N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
Heterocycle Fusion Reactions
The thiadiazole ring participates in annulation reactions to create polycyclic systems:
Representative transformation :
text5-Phenyl-1,3,4-thiadiazol-2-amine + Indole-3-carbonitrile → 5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amine[6]
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Conditions : TFA, 60°C, 3.5 hr
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Key interaction : Thiadiazole C-S bond cleavage and C-N bond formation
Thermal Decomposition
Thermogravimetric analysis reveals two-stage degradation :
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220–250°C: Loss of amine group (Δm ≈ 15%)
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350–400°C: Thiadiazole ring fragmentation (Δm ≈ 55%)
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Ring-opening via S-N bond cleavage
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Formation of diazo intermediates
Ligand Design for Metal Complexes
The N,S-donor system coordinates transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Pd(OAc)₂ | κ²-N,S | Suzuki-Miyaura coupling |
| CuI | κ¹-N | Click chemistry catalysis |
Notable complex : [Pd(6-Ph-ImThz)Cl₂] shows enhanced catalytic activity in cross-couplings (TON > 10⁴) .
Reaction Optimization Data
Table 1 : Comparative yields under varying microwave conditions
| Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 80 | 10 | 61 | 92 |
| 100 | 10 | 73 | 95 |
| 120 | 5 | 98 | 99 |
| 140 | 10 | 85 | 97 |
This comprehensive analysis demonstrates the compound's synthetic versatility through both classical organic transformations and modern catalytic methods. The robust reactivity profile makes it valuable for developing pharmacologically active molecules and functional materials .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine and its derivatives in cancer treatment:
Antiproliferative Activity
A study synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cell lines such as SUIT-2, Capan-1, and Panc-1. Specific derivatives demonstrated significant activity with IC₅₀ values ranging from 5.11 to 10.8 µM. Notably, compound 9c exhibited potent inhibition of cell migration in these models .
| Compound | IC₅₀ (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 9c | 5.11 | SUIT-2 | Antiproliferative |
| 9c | 10.8 | Capan-1 | Antiproliferative |
| 9e | Active | Panc-1 | Antiproliferative |
Other Therapeutic Applications
Beyond oncology, the compound has shown promise in other therapeutic areas:
Anti-inflammatory Properties
Compounds containing the thiadiazole moiety have been reported to possess anti-inflammatory effects. This suggests that derivatives of this compound could be explored for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that similar heterocyclic compounds exhibit antimicrobial properties against various pathogens. Future studies could investigate the efficacy of this compound against bacterial and fungal infections.
Case Studies and Research Insights
Several case studies have documented the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole derivatives:
- A study demonstrated the synthesis of new derivatives that showed enhanced cytotoxicity against cancer cell lines compared to existing treatments.
- Another research effort focused on modifying the side chains of the thiadiazole ring to improve selectivity and potency against specific cancer types.
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as epidermal growth factor receptor (EGFR) and other kinases involved in cell proliferation and survival.
Pathways Involved: It inhibits the signaling pathways mediated by these enzymes, leading to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Key Derivatives and Their Anticancer Profiles
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Derivatives with 5-fluoro (9c) or 5-nitro substituents exhibit enhanced activity due to improved target binding via charge delocalization .
- N-Methylation : 1-Methyl-1H-indole analogs (e.g., 7b, 7d) show reduced activity compared to 1H-indole derivatives, likely due to loss of hydrogen-bonding capacity .
- Phenyl Ring Substitution : The 6-phenyl group is critical for base activity; para-substituted aryl groups (e.g., 4-chlorophenyl) further enhance potency .
Biological Activity
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the latest findings on its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable investigation synthesized a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines including SUIT-2, Capan-1, and Panc-1. The results indicated that certain derivatives exhibited half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM , demonstrating significant antiproliferative effects across the tested cell lines .
Table 1: Antiproliferative Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 9c | SUIT-2 | 5.11 | Significant inhibition |
| 9l | Capan-1 | 10.8 | Significant inhibition |
| 9e | Panc-1 | Active | Variable inhibition |
| 9n | Panc-1 | Active | Variable inhibition |
In addition to the antiproliferative activity, compound 9c was found to significantly inhibit cell migration in scratch wound-healing assays, suggesting its potential role in preventing metastasis .
The mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is suggested that the imidazo[2,1-b][1,3,4]thiadiazole scaffold interacts with various cellular targets involved in cancer proliferation and survival pathways. For instance, some derivatives have shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. A study evaluated a series of thiadiazole derivatives for their antibacterial effects against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| A2 | S. aureus | 18 |
| B2 | E. coli | 15 |
| A4 | Pseudomonas aeruginosa | 12 |
Structure-Activity Relationship (SAR)
The SAR analysis of various derivatives has provided insights into how modifications to the imidazo[2,1-b][1,3,4]thiadiazole structure can enhance biological activity. For example:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the compound's potency.
- Positioning : The position of substituents on the thiadiazole ring also plays a crucial role in determining the biological efficacy.
Research indicates that compounds with specific substitutions exhibit enhanced interactions with biological targets compared to their unsubstituted counterparts .
Case Studies
Several case studies have documented the efficacy of these compounds in preclinical models:
Q & A
Q. How to reconcile discrepancies in biological activity data?
- Critical Factors :
- Strain Variability : MIC values for E. coli vary by 2–3-fold due to efflux pump expression .
- Assay Conditions : Agar dilution vs. broth microdilution alters bioavailability, affecting IC50 by 1.5–2× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
